Albaconazol

Descripción general

Descripción

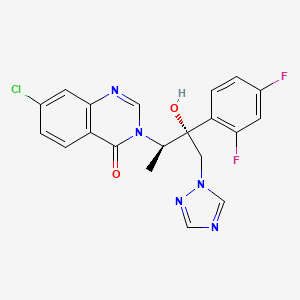

Albaconazol es un compuesto antifúngico triazólico experimental con el código de desarrollo UR-9825. Tiene una actividad de amplio espectro potencial y es conocido por bloquear una serie de enzimas hepáticas CYP450 . El this compound se ha estudiado por sus propiedades antifúngicas y antiprotozoarias .

Aplicaciones Científicas De Investigación

El albaconazol se ha estudiado ampliamente por sus propiedades antifúngicas. Ha mostrado una actividad potente contra diversas cepas de hongos, incluidas Candida albicans, Cryptococcus neoformans y Aspergillus fumigatus . Además, el this compound se ha investigado por su posible uso en el tratamiento de la enfermedad de Chagas . Su actividad de amplio espectro y su buena farmacocinética lo convierten en un candidato prometedor para futuras investigaciones y desarrollo en los campos de la química, la biología, la medicina y la industria .

Mecanismo De Acción

El albaconazol ejerce sus efectos inhibiendo la enzima fúngica lanosterol 14α-desmetilasa, que es crucial para la síntesis de ergosterol, un componente esencial de la membrana celular fúngica . Al bloquear esta enzima, el this compound altera la integridad de la membrana celular fúngica, lo que lleva a la muerte celular . Este mecanismo es similar al de otros antifúngicos azólicos, pero la estructura única del this compound le proporciona propiedades farmacocinéticas distintas .

Análisis Bioquímico

Biochemical Properties

Albaconazole plays a crucial role in inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes . It interacts with the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway . By binding to CYP51, Albaconazole disrupts the production of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .

Cellular Effects

Albaconazole exerts significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of fungal cells by disrupting their cell membrane integrity . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to impaired cell function and eventual cell death . Albaconazole’s impact on ergosterol synthesis is particularly critical in maintaining the structural integrity of fungal cell membranes .

Molecular Mechanism

The molecular mechanism of Albaconazole involves its binding to the heme iron of the CYP51 enzyme . This binding inhibits the enzyme’s activity, preventing the demethylation of lanosterol, a precursor in the ergosterol biosynthesis pathway . The inhibition of CYP51 leads to the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function . Additionally, Albaconazole may induce changes in gene expression related to ergosterol biosynthesis and stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, Albaconazole has demonstrated stability and sustained antifungal activity over time . Studies have shown that it maintains its efficacy in inhibiting fungal growth for extended periods, making it a promising candidate for long-term antifungal therapy .

Dosage Effects in Animal Models

Albaconazole’s effects vary with different dosages in animal models. At therapeutic doses, it effectively inhibits fungal growth without causing significant toxicity . At higher doses, Albaconazole may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for safe and effective antifungal therapy .

Metabolic Pathways

Albaconazole is primarily metabolized in the liver by cytochrome P450 enzymes . It undergoes oxidative metabolism, leading to the formation of various metabolites . Understanding these pathways is crucial for optimizing its pharmacokinetic properties and minimizing potential drug interactions .

Transport and Distribution

Albaconazole is well-absorbed and distributed within the body . It exhibits good oral bioavailability and penetrates various tissues, including the central nervous system . The distribution of Albaconazole within cells and tissues is influenced by its interaction with transporters and binding proteins . These interactions affect its localization and accumulation, which are critical for its antifungal efficacy .

Subcellular Localization

Albaconazole’s subcellular localization is primarily within the fungal cell membrane, where it exerts its antifungal effects . It targets the endoplasmic reticulum, where the CYP51 enzyme is located . The localization of Albaconazole to this specific compartment is essential for its inhibitory action on ergosterol biosynthesis .

Métodos De Preparación

El albaconazol se sintetiza mediante una serie de reacciones químicas que implican la formación de un andamio de quinazolinona. La ruta sintética generalmente involucra la reacción de 7-cloro-3-[(2R,3R)-3-(2,4-difluorofenil)-3-hidroxi-4-(1,2,4-triazol-1-il)butan-2-il]quinazolin-4-ona con varios reactivos en condiciones controladas . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza mediante técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas de cromatografía líquida en tándem (LC-MS/MS) .

Análisis De Reacciones Químicas

El albaconazol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores como el borohidruro de sodio se utilizan comúnmente.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

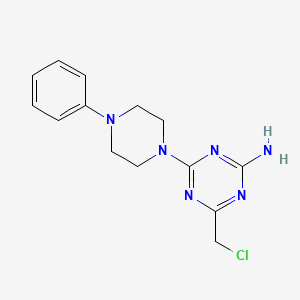

El albaconazol forma parte de la clase de agentes antifúngicos azólicos, que incluye compuestos como fluconazol, voriconazol y posaconazol . En comparación con estos compuestos, el this compound ha mostrado una actividad superior contra ciertas cepas de hongos resistentes . Su andamio único de quinazolinona y su actividad de amplio espectro lo distinguen de otros azoles . Compuestos similares incluyen:

- Fluconazol

- Voriconazol

- Posaconazol

- Isavuconazol

- Ravuconazol

Estos compuestos comparten un mecanismo de acción similar, pero difieren en sus propiedades farmacocinéticas y espectro de actividad .

Propiedades

IUPAC Name |

7-chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIXWHUVLCAJQL-MPBGBICISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058244 | |

| Record name | Albaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187949-02-6 | |

| Record name | Albaconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187949-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albaconazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187949026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Albaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDW24Y8IAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Albaconazole?

A1: Albaconazole, like other triazole antifungals, inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51). [, , , ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Q2: What are the downstream effects of Albaconazole's inhibition of CYP51?

A2: Inhibition of CYP51 disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and a compromised fungal cell membrane. This ultimately results in fungal cell death. [, ]

Q3: What is the molecular formula and weight of Albaconazole?

A3: Unfortunately, the provided research excerpts do not specify the exact molecular formula and weight of Albaconazole. You might be able to find this information in chemical databases like PubChem or ChemSpider.

Q4: Have there been any studies using computational chemistry to understand Albaconazole's activity?

A4: Yes, molecular docking studies have been conducted to investigate the binding mode of Albaconazole to its target, CYP51. This information has been used to design and synthesize novel derivatives with improved antifungal activity. [] Additionally, researchers have used computational methods to predict potential binding sites on viral proteins for Albaconazole. []

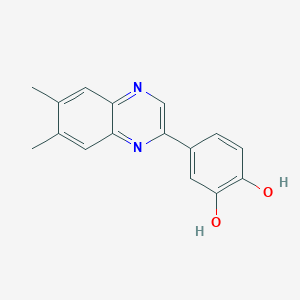

Q5: How do structural modifications of Albaconazole impact its antifungal activity?

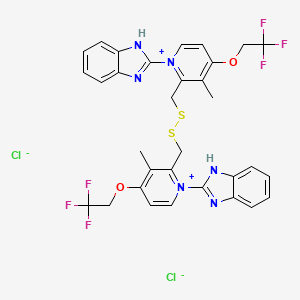

A5: Studies have explored replacing the quinazolinone ring of Albaconazole with a thiazole moiety. This modification led to the discovery of a new triazole compound with enhanced broad-spectrum antifungal activity. [] Other studies focused on creating Albaconazole derivatives with fused heterocycles. The research indicated that incorporating tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine and tetrahydro-thiazolo[5,4-c]pyridine nuclei, particularly with nitrogen aromatic heterocycles, led to increased potency, a broader antifungal spectrum, and improved water solubility. []

Q6: What is known about the stability of Albaconazole?

A6: While the provided excerpts do not offer specific details about Albaconazole's inherent stability, one study did examine its encapsulation in poly-ε-caprolactone nanocapsules. This encapsulation showed a high loading yield (100%), suggesting a strong affinity of Albaconazole for the nanocapsules. []

Q7: What formulation strategies have been explored to improve Albaconazole's delivery?

A7: Researchers have investigated the use of poly-ε-caprolactone nanocapsules as a drug delivery system for Albaconazole. These nanocapsules were shown to efficiently encapsulate the drug and potentially modify its pharmacokinetic profile. []

Q8: How is Albaconazole metabolized in the body?

A8: The primary metabolite of Albaconazole is 6-hydroxyalbaconazole. [, ] Further details about its metabolic pathways and enzymes involved are not included in the provided research excerpts.

Q9: Does Albaconazole exhibit dose-proportional pharmacokinetics?

A9: Yes, a study demonstrated that systemic exposure to Albaconazole increased proportionally with dose frequency. []

Q10: What is the elimination half-life of Albaconazole?

A10: While the provided research excerpts do not mention the specific half-life, Albaconazole is noted for its remarkably long half-life in dogs, monkeys, and humans. []

Q11: What is the in vitro activity of Albaconazole against various fungal species?

A11: Albaconazole demonstrates potent in vitro activity against a wide range of fungal pathogens. It shows efficacy against various Candida species, including fluconazole-resistant strains, Cryptococcus neoformans, Aspergillus fumigatus, as well as some isolates of the emerging pathogen Candida auris. [, , , , , , , , ]

Q12: What in vivo models have been used to evaluate the efficacy of Albaconazole?

A12: Researchers have employed various animal models to assess Albaconazole's efficacy. These include:

Q13: What is the safety profile of Albaconazole?

A13: The provided research excerpts highlight that Albaconazole was generally safe and well-tolerated in the conducted studies. [, , , , ] One study specifically noted that no significant changes in ECG intervals or morphology were observed, even at supratherapeutic doses. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate](/img/structure/B1665613.png)

![2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride](/img/structure/B1665614.png)

![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)

![2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole](/img/structure/B1665627.png)